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molecular formula C7H2ClF3N2 B1586029 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 80194-70-3

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1586029
M. Wt: 206.55 g/mol
InChI Key: FUPKVFJSGNZICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699993B1

Procedure details

A reactor was charged with a solution of sodium cyanide (73.5 g) in water (150 ml), propionitrile (500 ml), 4-dimethylaminopyridine (16 g), and 3-chloro-2-fluoro-5-trifluoromethylpyridine (149.3 g) added over 30 minutes. After stirring for 5 hours at 20° C., the upper organic phase was separated off and washed with water. The lower aqueous layer was extracted with propionitrile, the two organic layers combined and solvent distilled off under vacuum at 45° C. to give an 83% yield of 3-chloro-2-cyano-5-trifluoromethylpyridine.
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
149.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl:4][C:5]1[C:6](F)=[N:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1>O.C(#N)CC.CN(C)C1C=CN=CC=1>[Cl:4][C:5]1[C:6]([C:1]#[N:2])=[N:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
73.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
149.3 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(CC)#N
Name
Quantity
16 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the upper organic phase was separated off
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The lower aqueous layer was extracted with propionitrile
DISTILLATION
Type
DISTILLATION
Details
solvent distilled off under vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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